molecular formula C23H23ClN4O5 B4198412 3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

Cat. No.: B4198412
M. Wt: 470.9 g/mol
InChI Key: XSCKOZXZFOQQDO-UHFFFAOYSA-N
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Description

3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolecarboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted phenols, pyrazoles, and isoxazoles. Common synthetic routes may involve:

    Nitration and Reduction: Nitration of a substituted phenol followed by reduction to form an amine.

    Cyclization: Formation of the isoxazole ring through cyclization reactions.

    Coupling Reactions: Coupling of the isoxazole with the pyrazole derivative under specific conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification techniques are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic applications. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(5-chloro-2,4-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O5/c1-13-21(23(30)28(27(13)2)14-8-6-5-7-9-14)25-22(29)20-11-17(26-33-20)15-10-16(24)19(32-4)12-18(15)31-3/h5-10,12,20H,11H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCKOZXZFOQQDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CC(=NO3)C4=CC(=C(C=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 3
3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
3-(5-CHLORO-2,4-DIMETHOXYPHENYL)-N~5~-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE

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